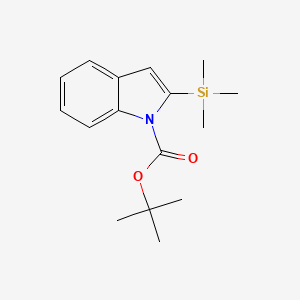

tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate” is a complex organic molecule that contains a tert-butyl group and a trimethylsilyl group attached to an indole structure . The tert-butyl group is a functional group with the formula -C(CH3)3, and the trimethylsilyl group is a functional group with the formula -Si(CH3)3 .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, the trimethylsilyl group is often introduced into organic molecules using trimethylsilyl chloride in the presence of a base . The tert-butyl group can be introduced using tert-butyl alcohol or other tert-butyl reagents .

Chemical Reactions Analysis

The trimethylsilyl group is known for its chemical inertness and is often used as a protecting group in organic synthesis . It can be removed under certain conditions, such as exposure to fluoride ions . The tert-butyl group is also relatively inert but can undergo reactions under certain conditions .

Scientific Research Applications

Synthesis of Gamma-Carbolines and Heteropolycycles : Zhang and Larock (2003) detailed the synthesis of gamma-carboline derivatives using tert-butylimines, which involve tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate. This process is significant in creating various heteropolycyclic structures in good to excellent yields (Zhang & Larock, 2003).

Facile Synthesis of Indoles with Oxygen-Bearing Substituents : Kondo, Kojima, and Sakamoto (1997) explored the synthesis of indoles with specific substituents, highlighting the versatility of compounds like this compound in organic synthesis (Kondo, Kojima, & Sakamoto, 1997).

Structural Analysis of Derivatives : Thenmozhi et al. (2009) conducted a study on tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate, a derivative, emphasizing the structural aspects of such compounds (Thenmozhi et al., 2009).

Oxidation of Allylic and Benzylic Alcohols : Shen et al. (2012) reported the catalytic role of a related compound, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, in the oxidation of specific alcohols. This research highlights its potential use in catalysis (Shen et al., 2012).

Synthesis of Indole Carboxylic Acids : Fritsche, Deguara, and Lehr (2006) described the synthesis of tert-butyl esters of indole carboxylic acids, demonstrating the compound's utility in synthesizing complex organic structures (Fritsche, Deguara, & Lehr, 2006).

Hemetsberger-Knittel Reaction Applications : Kondo et al. (1999) explored the utility of tert-butyl azidoacetate in the Hemetsberger-Knittel reaction, which is related to the synthesis of indole derivatives, showcasing the compound's role in complex organic reactions (Kondo et al., 1999).

Condensation of Carboxylic Acids : Umehara, Ueda, and Tokuyama (2016) developed a novel condensation reaction of carboxylic acids, including indoles, where compounds like this compound could be applied (Umehara, Ueda, & Tokuyama, 2016).

Mechanism of Action

Target of Action

Indole derivatives are known to play a significant role in cell biology and are used in the treatment of various disorders .

Mode of Action

It’s worth noting that indole derivatives are often involved in transition metal-catalyzed reactions . For instance, in the Suzuki–Miyaura (SM) coupling reaction, organoboron reagents rapidly

properties

IUPAC Name |

tert-butyl 2-trimethylsilylindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2Si/c1-16(2,3)19-15(18)17-13-10-8-7-9-12(13)11-14(17)20(4,5)6/h7-11H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGOFOVJJKPFNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698638 |

Source

|

| Record name | tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146337-49-7 |

Source

|

| Record name | tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)

![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)

![(2S,3aR)-2-Ethoxy-2,3,3a,4,5,6-hexahydronaphtho[1,8-bc]pyran](/img/structure/B586752.png)

![1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone](/img/structure/B586761.png)